3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide 3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 946243-26-1
VCID: VC6551836
InChI: InChI=1S/C24H27NO7S/c1-4-30-20-13-8-17(15-22(20)31-5-2)24(26)25-16-23(21-7-6-14-32-21)33(27,28)19-11-9-18(29-3)10-12-19/h6-15,23H,4-5,16H2,1-3H3,(H,25,26)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)OCC
Molecular Formula: C24H27NO7S
Molecular Weight: 473.54

3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

CAS No.: 946243-26-1

Cat. No.: VC6551836

Molecular Formula: C24H27NO7S

Molecular Weight: 473.54

* For research use only. Not for human or veterinary use.

3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide - 946243-26-1

Specification

CAS No. 946243-26-1
Molecular Formula C24H27NO7S
Molecular Weight 473.54
IUPAC Name 3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C24H27NO7S/c1-4-30-20-13-8-17(15-22(20)31-5-2)24(26)25-16-23(21-7-6-14-32-21)33(27,28)19-11-9-18(29-3)10-12-19/h6-15,23H,4-5,16H2,1-3H3,(H,25,26)
Standard InChI Key UOSASJHGJGZAOL-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)OCC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecule consists of a benzamide core substituted with diethoxy groups at the 3- and 4-positions. The nitrogen atom of the amide group is further functionalized with an ethyl chain bearing two distinct moieties:

  • A furan-2-yl group, introducing aromatic heterocyclic character.

  • A 4-methoxybenzenesulfonyl group, contributing sulfonamide functionality and electron-rich aromaticity.

The molecular formula is inferred as C₃₂H₃₆N₂O₇S, with a molecular weight of approximately 616.7 g/mol, based on analogous compounds .

Physicochemical Properties

Key properties extrapolated from related sulfonamide and benzamide derivatives include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide and amide groups .

  • Log P: Estimated 2.8–3.5, suggesting moderate lipophilicity influenced by the diethoxy and furan groups .

  • Hydrogen Bonding: Six hydrogen bond acceptors (sulfonyl oxygen, amide oxygen, furan oxygen, methoxy oxygen) and one donor (amide NH) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach:

  • Benzamide Core Preparation:

    • 3,4-Diethoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled with an ethylenediamine derivative.

  • Sulfonylation:

    • Introduction of the 4-methoxybenzenesulfonyl group using 4-methoxybenzenesulfonyl chloride under basic conditions .

  • Furan Functionalization:

    • Alkylation or nucleophilic substitution to attach the furan-2-yl moiety to the ethyl chain .

Yield and Reaction Conditions

A representative protocol, adapted from similar syntheses , involves:

StepReagents/ConditionsYield
1SOCl₂, reflux85%
2Et₃N, DCM, 0°C→RT72%
3K₂CO₃, DMF, 80°C65%

Pharmacological Hypotheses

Target Engagement

The structural features suggest potential interactions with:

  • NLRP3 Inflammasome: Sulfonamide derivatives are known inhibitors (e.g., CAS 16673-34-0) .

  • GPCRs: Furan moieties often modulate adenosine or serotonin receptors.

  • Kinases: The diethoxybenzamide scaffold resembles kinase inhibitor pharmacophores.

ADMET Profiling

Predicted using in silico tools and analog data :

  • Absorption: High gastrointestinal permeability (TPSA = 120 Ų).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of the furan ring.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Comparative Analysis with Structural Analogs

ParameterTarget CompoundCAS 904827-07-2 CAS 1129-26-6
Molecular Weight616.7479.6187.2
Log P3.22.10.5
Sulfonamide GroupYesYesYes
Reported ActivityHypotheticalNLRP3 InhibitionAntibacterial

Future Directions

  • Synthetic Scale-Up: Optimize Step 3 using flow chemistry to improve yield.

  • In Vitro Screening: Prioritize assays for inflammasome and kinase inhibition.

  • Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

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